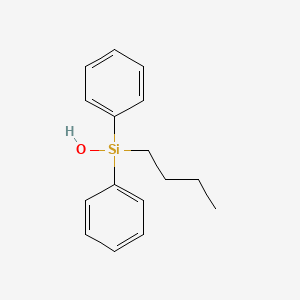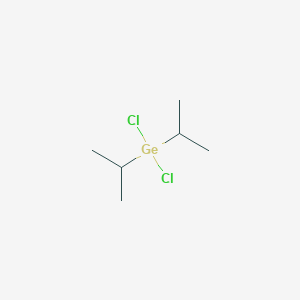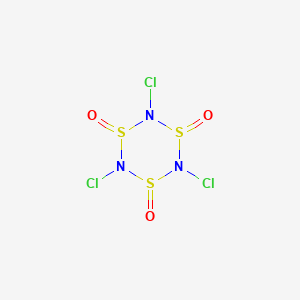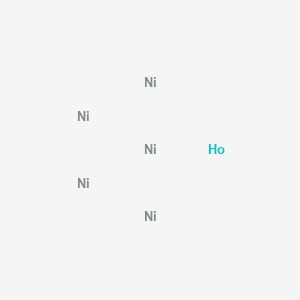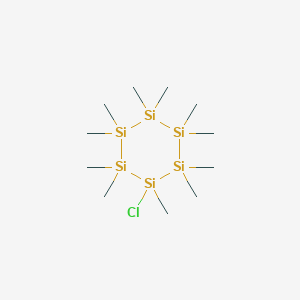
1-Chloro-1,2,2,3,3,4,4,5,5,6,6-undecamethylhexasilinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-1,2,2,3,3,4,4,5,5,6,6-undecamethylhexasilinane is a unique organosilicon compound characterized by its highly substituted silicon atoms. This compound belongs to the class of silanes, which are silicon analogs of alkanes. The presence of multiple methyl groups and a chlorine atom attached to the silicon backbone imparts distinct chemical properties to this compound.
準備方法
The synthesis of 1-Chloro-1,2,2,3,3,4,4,5,5,6,6-undecamethylhexasilinane typically involves the chlorination of a precursor silane compound. The reaction conditions often include the use of chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled temperature and pressure. Industrial production methods may involve large-scale chlorination processes with optimized reaction parameters to ensure high yield and purity.
化学反応の分析
1-Chloro-1,2,2,3,3,4,4,5,5,6,6-undecamethylhexasilinane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction Reactions: Reduction of the compound can lead to the formation of hydrosilanes using reducing agents like lithium aluminum hydride (LiAlH₄).
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Chloro-1,2,2,3,3,4,4,5,5,6,6-undecamethylhexasilinane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its role in developing novel therapeutic agents and diagnostic tools.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
作用機序
The mechanism of action of 1-Chloro-1,2,2,3,3,4,4,5,5,6,6-undecamethylhexasilinane involves its interaction with molecular targets through its silicon-chlorine and silicon-methyl bonds. These interactions can lead to the formation of stable complexes or reactive intermediates, which can further participate in various chemical reactions. The pathways involved may include nucleophilic substitution, electrophilic addition, and radical-mediated processes.
類似化合物との比較
1-Chloro-1,2,2,3,3,4,4,5,5,6,6-undecamethylhexasilinane can be compared with other similar compounds such as:
Hexamethyldisilane: A simpler silane with fewer methyl groups and no chlorine atom.
Octamethylcyclotetrasiloxane: A cyclic siloxane with a different structural arrangement and chemical properties.
Trimethylchlorosilane: A smaller organosilicon compound with a single chlorine atom and three methyl groups.
The uniqueness of this compound lies in its highly substituted silicon backbone, which imparts distinct reactivity and stability compared to its analogs.
特性
CAS番号 |
23118-87-8 |
|---|---|
分子式 |
C11H33ClSi6 |
分子量 |
369.34 g/mol |
IUPAC名 |
1-chloro-1,2,2,3,3,4,4,5,5,6,6-undecamethylhexasilinane |
InChI |
InChI=1S/C11H33ClSi6/c1-13(2)14(3,4)16(7,8)18(11,12)17(9,10)15(13,5)6/h1-11H3 |
InChIキー |
MFZIUKYAPLNYFR-UHFFFAOYSA-N |
正規SMILES |
C[Si]1([Si]([Si]([Si]([Si]([Si]1(C)C)(C)C)(C)Cl)(C)C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


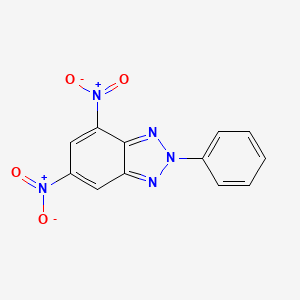


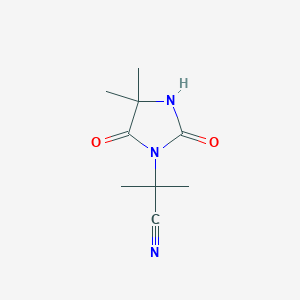


![Acetic acid;[2-(acetyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] acetate](/img/structure/B14719903.png)
![Benzene, [1,1-bis(ethylthio)ethyl]-](/img/structure/B14719910.png)
